molecular formula C20H17NO6S3 B11131108 methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate

methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate

Cat. No.: B11131108
M. Wt: 463.6 g/mol
InChI Key: HBVNUBMFAUSHFA-LICLKQGHSA-N
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Description

Methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate is a complex organic compound with a molecular formula of C20H17NO6S3 This compound is notable for its unique structure, which includes a thiazolidinone ring, a furan ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate involves multiple steps. One common method includes the condensation of 3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene with 5-(bromomethyl)-2-furyl benzoate under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms in the thiazolidinone ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

Methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action for methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and the furan ring are likely involved in binding to these targets, potentially inhibiting or modifying their activity . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with a variety of biological molecules.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H17NO6S3

Molecular Weight

463.6 g/mol

IUPAC Name

methyl 4-[5-[(E)-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C20H17NO6S3/c1-26-19(23)13-4-2-12(3-5-13)16-7-6-15(27-16)10-17-18(22)21(20(28)29-17)14-8-9-30(24,25)11-14/h2-7,10,14H,8-9,11H2,1H3/b17-10+

InChI Key

HBVNUBMFAUSHFA-LICLKQGHSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4

Origin of Product

United States

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